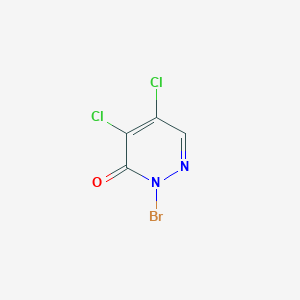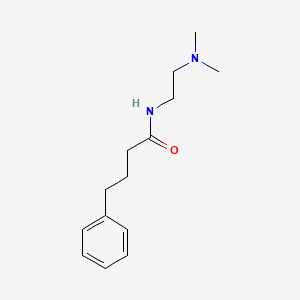
N,N'-Dimethyl hexahydropyrazine-2,3-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dimethyl hexahydropyrazine-2,3-dithione is an organic compound with the molecular formula C6H10N2S2 It consists of a hexahydropyrazine ring substituted with two methyl groups and two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl hexahydropyrazine-2,3-dithione typically involves the reaction of hexahydropyrazine with methylating agents and sulfur sources
Industrial Production Methods
Industrial production of N,N’-Dimethyl hexahydropyrazine-2,3-dithione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N,N’-Dimethyl hexahydropyrazine-2,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-Dimethyl hexahydropyrazine-2,3-dithione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N,N’-Dimethyl hexahydropyrazine-2,3-dithione involves its interaction with molecular targets through its dithione and methyl groups. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its sulfur atoms can also participate in redox reactions, contributing to its biological activities.
類似化合物との比較
Similar Compounds
N,N’-Dimethyl hexahydropyrazine-2,3-dione: Similar structure but with oxygen atoms instead of sulfur.
N,N’-Dimethyl hexahydropyrazine-2,3-dithiol: Contains thiol groups instead of dithione.
Uniqueness
This detailed article provides a comprehensive overview of N,N’-Dimethyl hexahydropyrazine-2,3-dithione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
78134-03-9 |
|---|---|
分子式 |
C6H10N2S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
1,4-dimethylpiperazine-2,3-dithione |
InChI |
InChI=1S/C6H10N2S2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 |
InChIキー |
FRMSTABVRWEXOR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C(=S)C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


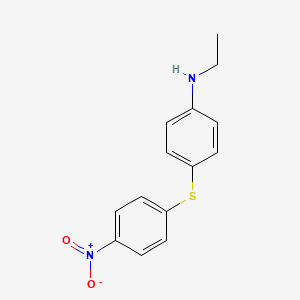
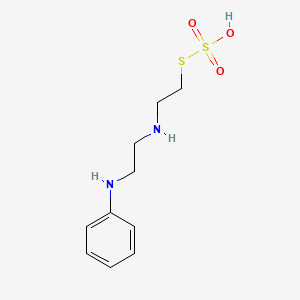
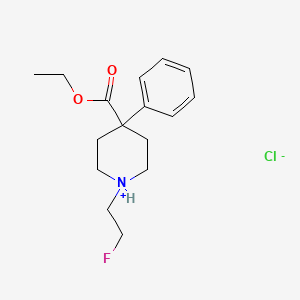
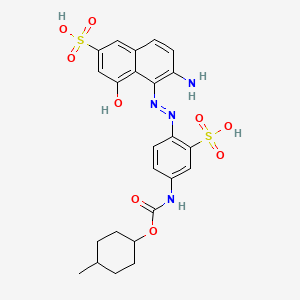
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

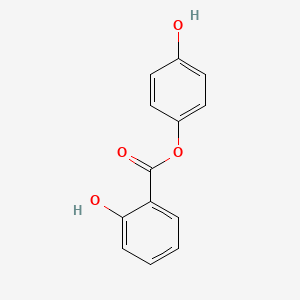
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)

